molecular formula C15H10ClF4NO2 B2408815 2-(4-chloro-2-methylphenoxy)-N-(2,6-difluorophenyl)-2,2-difluoroacetamide CAS No. 339010-97-8

2-(4-chloro-2-methylphenoxy)-N-(2,6-difluorophenyl)-2,2-difluoroacetamide

Cat. No.: B2408815
CAS No.: 339010-97-8
M. Wt: 347.69
InChI Key: RYHVVERHODFCHL-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(2,6-difluorophenyl)-2,2-difluoroacetamide is a synthetic organic compound characterized by its complex structure, which includes multiple halogen atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2,6-difluorophenyl)-2,2-difluoroacetamide typically involves multiple steps:

  • Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 4-chloro-2-methylphenol with a suitable base (e.g., sodium hydroxide) to form the phenoxide ion. This ion then reacts with a difluoroacetyl chloride to yield 2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl chloride.

  • Amidation Reaction: : The difluoroacetyl chloride intermediate is then reacted with 2,6-difluoroaniline in the presence of a base (e.g., triethylamine) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo nucleophilic aromatic substitution reactions due to the presence of halogen atoms on the aromatic rings.

  • Oxidation and Reduction: : The compound may be subject to oxidation and reduction reactions, particularly at the aromatic rings and the amide functional group.

  • Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the aromatic rings or the amide group.

    Reduction: Reduced forms of the aromatic rings or the amide group.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chloro-2-methylphenoxy)-N-(2,6-difluorophenyl)-2,2-difluoroacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be used to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structure suggests it could interact with specific biological targets, making it a candidate for drug discovery.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which 2-(4-chloro-2-methylphenoxy)-N-(2,6-difluorophenyl)-2,2-difluoroacetamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of multiple halogen atoms may enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)-N-(2,6-difluorophenyl)-acetamide: Similar structure but lacks the difluoro groups on the acetamide.

    2-(4-chloro-2-methylphenoxy)-N-phenyl-2,2-difluoroacetamide: Similar structure but lacks the difluoro groups on the phenyl ring.

Uniqueness

The unique combination of halogen atoms and aromatic rings in 2-(4-chloro-2-methylphenoxy)-N-(2,6-difluorophenyl)-2,2-difluoroacetamide distinguishes it from similar compounds. This unique structure may confer specific properties, such as enhanced stability or reactivity, making it valuable for various applications.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2,6-difluorophenyl)-2,2-difluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF4NO2/c1-8-7-9(16)5-6-12(8)23-15(19,20)14(22)21-13-10(17)3-2-4-11(13)18/h2-7H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHVVERHODFCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=C(C=CC=C2F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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